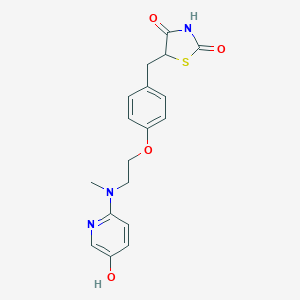

5-Hydroxy Rosiglitazone

Description

Contextualizing Rosiglitazone (B1679542) Metabolism within Thiazolidinedione Pharmacotherapy

Thiazolidinediones (TZDs), also known as glitazones, are a class of drugs that act as agonists for the peroxisome proliferator-activated receptor gamma (PPARγ). nih.govwikipedia.org Activation of PPARγ influences the transcription of numerous genes involved in glucose and lipid metabolism, which is central to the therapeutic action of this drug class. nih.govwikipedia.orgjci.org Rosiglitazone, a prominent member of the TZD family, improves insulin (B600854) sensitivity and is extensively metabolized in the liver. drugbank.comnih.govnih.gov

The metabolic fate of Rosiglitazone is complex, involving several enzymatic pathways. The primary routes of metabolism are N-demethylation and hydroxylation, followed by conjugation with sulfate (B86663) and glucuronic acid. drugbank.comnih.govebmconsult.com These processes result in the formation of several metabolites, including N-desmethyl Rosiglitazone, ortho-hydroxy Rosiglitazone, and the focus of this article, 5-Hydroxy Rosiglitazone (also referred to as para-hydroxy Rosiglitazone). smpdb.capharmgkb.org

The formation of this compound is a significant metabolic step. This hydroxylation is primarily catalyzed by the cytochrome P450 enzyme CYP2C8, with a minor contribution from CYP2C9. drugbank.comnih.govpharmgkb.org In fact, the enzymatic activity of CYP2C8 towards Rosiglitazone is approximately four times greater than that of CYP2C9. pharmgkb.org The resulting this compound can then undergo further biotransformation, such as sulfation, leading to the formation of this compound Sulfate. vulcanchem.com It has been noted that circulating metabolites of Rosiglitazone are considerably less potent than the parent drug. ebmconsult.com

The table below summarizes the key enzymes and resulting major metabolites in the metabolism of Rosiglitazone.

| Parent Compound | Primary Metabolizing Enzyme | Major Metabolites |

| Rosiglitazone | Cytochrome P450 2C8 (CYP2C8) | This compound (para-hydroxy Rosiglitazone) |

| Cytochrome P450 2C9 (CYP2C9) | N-desmethyl Rosiglitazone, ortho-hydroxy Rosiglitazone |

This table provides an overview of the primary metabolic pathways of Rosiglitazone.

Genetic variations in the CYP2C8 enzyme can influence the rate of Rosiglitazone metabolism. researchgate.netdiabetesjournals.org For instance, the CYP2C8*3 variant has been associated with an increased clearance of Rosiglitazone. researchgate.netdiabetesjournals.org This highlights the importance of understanding the genetic factors that can affect the metabolic profile of a drug.

Significance of Metabolite Characterization in Drug Discovery and Development

Metabolites are not always pharmacologically inert; they can possess their own biological activity, which may be similar to, different from, or even contrary to that of the parent drug. nih.govmetabolon.com In some cases, a metabolite may be responsible for a significant portion of the drug's therapeutic effect. Conversely, some metabolites can contribute to adverse effects. allucent.comnih.gov Therefore, a thorough understanding of a drug's metabolic profile is essential for a comprehensive assessment of its efficacy and safety. allucent.comdovepress.com

Regulatory authorities, such as the FDA, emphasize the importance of evaluating the safety of human metabolites, particularly those present at concentrations greater than 10% of the total drug-related components at steady state. allucent.comnih.gov This necessitates the identification and, if necessary, the toxicological assessment of major metabolites. allucent.com

The process of metabolite identification typically begins in the preclinical phase, using in vitro systems like liver microsomes and hepatocytes, as well as in vivo studies in animal models. escientificpublishers.comacs.org This early characterization helps in selecting drug candidates with favorable metabolic profiles and in designing subsequent clinical studies. escientificpublishers.comresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

5-[[4-[2-[(5-hydroxypyridin-2-yl)-methylamino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O4S/c1-21(16-7-4-13(22)11-19-16)8-9-25-14-5-2-12(3-6-14)10-15-17(23)20-18(24)26-15/h2-7,11,15,22H,8-10H2,1H3,(H,20,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGQGGZNSVNKGDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=NC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80432067 | |

| Record name | p-Hydroxy rosiglitazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

257883-22-0 | |

| Record name | p-Hydroxy rosiglitazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0257883220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Hydroxy rosiglitazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | P-HYDROXY ROSIGLITAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/005173PK6V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Enzymatic Biotransformation Pathways Leading to 5 Hydroxy Rosiglitazone

Cytochrome P450-Mediated Hydroxylation of Rosiglitazone (B1679542)

The primary step in the metabolism of Rosiglitazone is the hydroxylation of its pyridine (B92270) ring, a reaction catalyzed by the Cytochrome P450 (CYP) enzyme system. nih.gov This process leads to the formation of two major hydroxylated metabolites, para-hydroxy (5-Hydroxy Rosiglitazone) and ortho-hydroxy rosiglitazone, alongside N-desmethyl rosiglitazone. clinpgx.org

Extensive research has identified Cytochrome P450 2C8 (CYP2C8) as the principal enzyme responsible for the metabolism of Rosiglitazone. clinpgx.orgnih.govbiomolther.org Specifically, CYP2C8 is the primary catalyst for the para-hydroxylation of Rosiglitazone, which results in the formation of this compound. nih.govbiomolther.org Studies using human liver microsomes have demonstrated that the formation of this compound correlates significantly with CYP2C8 activity. nih.gov

The enzymatic activity of CYP2C8 towards Rosiglitazone is approximately four times higher than that of other contributing enzymes like CYP2C9. clinpgx.org The major metabolites produced by CYP2C8 are para-hydroxyrosiglitazone and N-desmethylrosiglitazone, which together account for over 80% of all metabolic products found in human plasma after Rosiglitazone administration. nih.gov Further confirming its central role, in vitro studies have shown that trimethoprim (B1683648), a selective inhibitor of CYP2C8, competitively inhibits the para-hydroxylation of Rosiglitazone. nih.gov

While CYP2C8 is the major contributor, other CYP isoforms also participate in the metabolism of Rosiglitazone, albeit to a lesser extent. clinpgx.orgnih.gov CYP2C9 is recognized for its minor role in both the hydroxylation and N-demethylation of Rosiglitazone. nih.gov Studies have reported that CYP2C9 has a minor contribution to the para-hydroxylation (approximately 15%) and N-demethylation (approximately 30%) in human liver microsomes. nih.gov

| CYP450 Isoform | Role in Rosiglitazone Metabolism | Significance | Observed Inhibition of Metabolism |

|---|---|---|---|

| CYP2C8 | Primarily responsible for para-hydroxylation and N-demethylation. | Major | 69 ± 20% |

| CYP2C9 | Contributes to hydroxylation and N-demethylation. | Minor | 42 ± 10% |

| CYP3A4 | Contributes to overall metabolism. | Contributing | 52 ± 23% |

| CYP2E1 | Contributes to overall metabolism. | Contributing | 41 ± 13% |

Phase II Conjugation Reactions of Hydroxylated Rosiglitazone Metabolites

Following the initial Phase I hydroxylation, the resulting metabolites, including this compound, undergo Phase II conjugation reactions. nih.govresearchgate.net These reactions involve the addition of endogenous polar molecules to the metabolites, which increases their water solubility and facilitates their excretion from the body. nih.govresearchgate.net For hydroxylated Rosiglitazone metabolites, the primary conjugation pathways are glucuronidation and sulfation. clinpgx.orgnih.gov

Glucuronidation is a key Phase II metabolic pathway where the enzyme UDP-glucuronosyltransferase (UGT) transfers glucuronic acid to a substrate. wikipedia.org The hydroxylated metabolites of Rosiglitazone are substrates for UGT enzymes. clinpgx.orgnih.gov This conjugation process results in the formation of glucuronide conjugates, which are more readily excreted in the urine and bile. clinpgx.orgwikipedia.org While the specific UGT isoforms involved in the glucuronidation of this compound are not extensively detailed in the literature, it is a confirmed pathway for the elimination of Rosiglitazone's Phase I metabolites. clinpgx.org

Sulfation is another important Phase II reaction for the hydroxylated metabolites of Rosiglitazone. clinpgx.orgnih.gov This process is catalyzed by sulfotransferase (SULT) enzymes, which transfer a sulfonate group to the metabolite. nih.gov In the case of this compound, this results in the formation of this compound Sulfate (B86663). scbt.com In fact, the sulfate conjugate of para-hydroxyrosiglitazone (para-O-sulphate-rosiglitazone) is the major metabolite of Rosiglitazone found in plasma, highlighting the significance of this pathway. clinpgx.orgnih.gov This indicates that after the initial CYP2C8-mediated hydroxylation, the resulting this compound is rapidly and extensively conjugated via sulfation. nih.gov

Pharmacological and Molecular Profiling of 5 Hydroxy Rosiglitazone

Agonistic Activity at Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)

5-Hydroxy Rosiglitazone (B1679542), also known as para-hydroxy-rosiglitazone, is a major metabolite of Rosiglitazone, formed through hydroxylation primarily by the Cytochrome P450 enzyme CYP2C8 pharmgkb.orgfda.gov. Its activity as a PPARγ agonist is central to its potential pharmacological effects.

In Vitro Receptor Binding Affinity and Ligand-Binding Domain Interactions

Information regarding the specific binding affinity of 5-Hydroxy Rosiglitazone to the PPARγ receptor is sparse and presents some contradictions in the literature. However, a key finding from a patent document, referencing a scientific publication, states that the unconjugated form of para-hydroxy rosiglitazone is equipotent with the parent Rosiglitazone google.com. In contrast, other sources have described the metabolites of Rosiglitazone as being inactive or considerably less potent than the parent compound, and therefore not expected to contribute significantly to its insulin-sensitizing activity pharmgkb.orgebmconsult.com.

Further complicating the picture, the major circulating form of this metabolite is para-hydroxy-sulphate europa.eueuropa.eu. This sulphated conjugate has been reported to have a high affinity for the soluble human PPARγ receptor europa.eueuropa.eu. The interaction of PPARγ agonists with the receptor's ligand-binding domain (LBD) is critical for activation. For Rosiglitazone, this involves hydrogen bond interactions with key residues such as Tyrosine 473 and Histidine 449, which stabilizes a conformation that facilitates the recruitment of co-activators rcsb.org. Given that unconjugated this compound is considered equipotent, it is presumed to engage the LBD in a similar manner to its parent compound, though specific structural studies on its LBD interaction are not available.

| Compound | Reported PPARγ Activity/Potency | Source |

| Unconjugated this compound | Equipotent with Rosiglitazone | google.com |

| para-hydroxy-sulphate | High affinity to soluble human PPARγ; Relatively high potency | europa.eueuropa.eu |

| Rosiglitazone (for comparison) | Potent and selective agonist (EC₅₀ = 60 nM) | rndsystems.com |

| Rosiglitazone Metabolites (general) | Considerably less potent than parent compound | ebmconsult.com |

| Rosiglitazone Metabolites (general) | Inactive | pharmgkb.org |

Transcriptional Regulation and Gene Expression Modulation Studies

Direct studies detailing the specific genes transcriptionally regulated by this compound are not prevalent in the literature. However, as a potent PPARγ agonist, its mechanism of action involves forming a heterodimer with the Retinoid X Receptor (RXR), which then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes tandfonline.commpg.de.

Activation of PPARγ by the parent compound, Rosiglitazone, is known to upregulate a host of genes involved in glucose and lipid metabolism. In human adipose tissue, Rosiglitazone treatment increases the expression of genes crucial for triacylglycerol storage, such as stearyl-CoA desaturase (SCD) and CD36, as well as the insulin-responsive glucose transporter GLUT4 oup.com. It is therefore inferred that this compound, being an equipotent agonist, would modulate a similar suite of genes to exert its pharmacological effects, though direct evidence is pending.

Modulation of Insulin (B600854) Signaling Pathways and Glucose Homeostasis

The primary therapeutic effect of PPARγ agonists is the improvement of insulin sensitivity. The para-hydroxy-sulphate metabolite of Rosiglitazone demonstrated relatively high potency in a glucose tolerance assay in obese mice, indicating a significant effect on whole-body glucose homeostasis europa.eueuropa.eu. Activation of PPARγ by agonists like Rosiglitazone enhances the transcription of genes that play a role in the control of glucose production, transport, and utilization, thereby improving tissue sensitivity to insulin drugbank.compatsnap.com. While specific investigations into the effect of this compound on key components of the insulin signaling cascade (e.g., IRS-1, Akt) have not been reported, its demonstrated effect on glucose tolerance suggests it positively modulates these pathways, consistent with its PPARγ agonistic activity europa.eueuropa.eu.

Effects on Adipogenesis and Lipid Metabolism

PPARγ is a master regulator of adipocyte differentiation (adipogenesis) and function nih.gov. Agonists of this receptor, including Rosiglitazone, promote the differentiation of preadipocytes into mature adipocytes, which are more efficient at storing lipids nih.govresearchgate.net. This process is associated with the upregulation of genes involved in lipid uptake and storage oup.com. Furthermore, in mature adipocytes, Rosiglitazone treatment has been shown to increase lipid catabolism nih.gov.

Investigation of Anti-inflammatory and Immunomodulatory Potentials

Beyond its metabolic roles, PPARγ activation has significant anti-inflammatory effects. Rosiglitazone has been shown to exert anti-inflammatory actions by inhibiting the nuclear factor kappa-B (NF-κB) signaling pathway and reducing the expression of pro-inflammatory mediators like IL-6 in human adipose tissue pharmgkb.orgoup.comhmdb.ca. This contributes to an improved inflammatory profile in tissues.

The potential anti-inflammatory and immunomodulatory properties of this compound have not been directly investigated. However, given that the anti-inflammatory effects of thiazolidinediones are mediated through PPARγ activation, it is plausible that an active metabolite like this compound would also possess these capabilities. This remains an area requiring further specific research.

Comparative Pharmacodynamic Analysis with Parent Rosiglitazone

The most direct pharmacodynamic comparison found in the literature describes unconjugated para-hydroxy rosiglitazone as being equipotent with Rosiglitazone in its activity, while another major metabolite, N-desmethyl rosiglitazone, was found to be 20-fold less potent google.com. This suggests that the hydroxylation at the para position of the phenyl ring does not diminish its ability to activate PPARγ.

Comparative Summary of Rosiglitazone and its Metabolites

| Compound | Potency Compared to Rosiglitazone | Primary Metabolic Enzyme | Source |

|---|---|---|---|

| Rosiglitazone | - | CYP2C8, CYP2C9 (minor) | pharmgkb.orgfda.gov |

| This compound (unconjugated) | Equipotent | - | google.com |

| N-desmethyl Rosiglitazone | 20-fold less potent | - | google.com |

| para-hydroxy-sulphate | High potency (in animal models) | - | europa.eueuropa.eu |

Pharmacokinetics and Disposition of 5 Hydroxy Rosiglitazone

Formation and Elimination Kinetics in Biological Systems

The formation of 5-Hydroxy Rosiglitazone (B1679542) is a primary step in the extensive hepatic metabolism of Rosiglitazone. ebmconsult.comeuropa.eu The parent drug undergoes N-demethylation and hydroxylation, with 5-Hydroxy Rosiglitazone (also referred to as para-hydroxy-rosiglitazone) being a major product of this hydroxylation. ebmconsult.compharmgkb.orgbiomolther.org In vitro studies using human liver microsomes have established that this biotransformation is predominantly catalyzed by the Cytochrome P450 isoenzyme CYP2C8, with a minor contribution from CYP2C9. ebmconsult.combiomolther.orgnih.govpharmgkb.orgeuropa.eu

Following its formation, this compound is subject to further phase II metabolism, primarily through conjugation with sulfate (B86663) to form this compound Sulfate (para-hydroxy-sulphate). ebmconsult.comeuropa.eupharmgkb.orgdrugbank.com This sulfated conjugate is a major circulating metabolite. europa.eupharmgkb.org The metabolites of Rosiglitazone are considered significantly less potent than the parent compound. ebmconsult.comdiabetesjournals.org

Elimination of Rosiglitazone's metabolites occurs mainly through the urine, which accounts for approximately 64-65% of the administered radioactive dose of the parent drug. drugbank.comnih.gov The elimination half-life of the metabolites is notably longer than that of Rosiglitazone itself. nih.govnih.gov Studies have reported the elimination half-life for metabolites to be around 5 days, compared to 3-7 hours for the parent drug. nih.gov This suggests that while the parent compound is cleared relatively quickly, its metabolites, including this compound and its sulfate conjugate, persist in the system for a longer duration. nih.gov

| Metabolic Step | Primary Enzyme | Secondary Enzyme(s) | Resulting Compound |

|---|---|---|---|

| p-Hydroxylation | CYP2C8 ebmconsult.combiomolther.orgpharmgkb.org | CYP2C9 (minor) ebmconsult.combiomolther.org | This compound |

| Sulfation | Sulfotransferase (SULT) vulcanchem.com | - | This compound Sulfate |

Systemic Exposure and Plasma Concentration Profiles

Following oral administration of Rosiglitazone, the parent drug reaches peak plasma concentrations (Tmax) in about 1 hour. drugbank.comnih.gov In contrast, the metabolites, including this compound, exhibit a significantly delayed Tmax, occurring at approximately 4 to 6 hours. nih.govnih.gov This delay reflects the time required for the hepatic metabolism of Rosiglitazone into its subsequent forms.

| Compound | Time to Peak Plasma Concentration (Tmax) | Elimination Half-Life (t½) |

|---|---|---|

| Rosiglitazone (Parent Drug) | ~1 hour drugbank.comnih.gov | ~3-7 hours europa.eunih.govnih.gov |

| Metabolites (incl. This compound) | ~4-6 hours nih.gov | ~103-158 hours (5 days) ebmconsult.comnih.gov |

Tissue Distribution Patterns and Cellular Uptake Mechanisms

Rosiglitazone acts on target tissues such as adipose tissue, skeletal muscle, and the liver. drugbank.comoup.com As the primary site of metabolism, the liver is central to the formation of this compound. nih.govdrugbank.com The uptake of the parent drug from the blood into hepatocytes is facilitated by the organic anion transporting polypeptide 1B1 (OATP1B1), a transporter located on the basolateral membrane of hepatocytes. pharmgkb.org This transport into the liver is the prerequisite step for its metabolism into this compound.

The distribution of Rosiglitazone's metabolites has not been as extensively characterized as the parent drug. However, given that the parent drug's mechanism involves activating PPARγ receptors which are highly expressed in adipose tissue, it is understood that the drug distributes to these sites. oup.comjci.org Treatment with Rosiglitazone has been observed to cause a redistribution of fat from visceral to peripheral depots. jci.org Since this compound and its sulfate conjugate are major circulating forms, they are present in the systemic circulation that perfuses these same tissues.

Protein Binding Characteristics and Implications for Free Drug Concentration

Rosiglitazone, the parent compound, is extensively bound to plasma proteins, primarily albumin, with a binding percentage of approximately 99.8%. ebmconsult.comeuropa.eudrugbank.com This high degree of protein binding means that only a very small fraction of the drug is free in the plasma to exert its pharmacological effects or undergo metabolism.

| Compound | Protein Binding Percentage | Primary Binding Protein |

|---|---|---|

| Rosiglitazone (Parent Drug) | ~99.8% ebmconsult.comeuropa.eudrugbank.com | Albumin ebmconsult.comdrugbank.com |

| This compound Sulfate (Metabolite) | >99.99% europa.eu | Not specified |

Influence of Genetic Polymorphisms of Metabolizing Enzymes and Transporters

The pharmacokinetics of Rosiglitazone, and consequently the formation and exposure to this compound, are influenced by genetic variations in metabolizing enzymes and drug transporters. viamedica.pl Given that CYP2C8 is the primary enzyme responsible for the metabolism of Rosiglitazone to this compound, polymorphisms in the CYP2C8 gene can alter this process. pharmgkb.orgresearchgate.net

The CYP2C83 allele, a common variant, has been associated with an increased metabolic capacity for Rosiglitazone in vivo. pharmgkb.orgresearchgate.net Individuals carrying the CYP2C83 allele may have a higher oral clearance of Rosiglitazone compared to those with the wild-type CYP2C8*1 allele. researchgate.netnih.gov This enhanced metabolism would lead to a faster formation and potentially higher initial concentration of this compound, while lowering the systemic exposure to the more active parent drug. diabetesjournals.org

Genetic variants in the SLCO1B1 gene, which encodes the hepatic uptake transporter OATP1B1, can also play a role. pharmgkb.orgdiabetesjournals.org Since OATP1B1 mediates the entry of Rosiglitazone into the liver for metabolism, variations that reduce the transporter's function could decrease the rate of metabolism, leading to higher plasma concentrations of the parent drug and lower formation of this compound. pharmgkb.orgnih.gov Therefore, an individual's genetic makeup regarding both CYP2C8 and SLCO1B1 can significantly modulate the balance between concentrations of Rosiglitazone and its metabolite, this compound. diabetesjournals.orgnih.gov

| Gene (Protein) | Variant | Effect on Rosiglitazone Metabolism | Impact on this compound |

|---|---|---|---|

| CYP2C8 (Enzyme) | CYP2C8\3 | Increased metabolic clearance of Rosiglitazone. pharmgkb.orgresearchgate.netnih.gov | Potentially faster rate of formation. |

| SLCO1B1* (Transporter) | Reduced-function variants | Decreased hepatic uptake of Rosiglitazone. pharmgkb.orgnih.gov | Potentially slower rate of formation. |

Advanced Analytical Methodologies for the Quantification of 5 Hydroxy Rosiglitazone

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) Approaches

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a premier technique for the sensitive and selective quantification of 5-Hydroxy Rosiglitazone (B1679542) in biological samples like human and rat plasma. nih.govnih.gov These methods typically involve a sample preparation step, such as protein precipitation or liquid-liquid extraction, followed by chromatographic separation and mass spectrometric detection. nih.govresearchgate.net

A common approach involves using a reversed-phase C18 column for chromatographic separation. nih.govnih.gov Mobile phases often consist of an organic solvent like acetonitrile (B52724) and an aqueous component with an additive such as formic acid to facilitate protonation for positive ion electrospray ionization (ESI). nih.gov

Detection and quantification are performed using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode. actascientific.com This technique provides high specificity by monitoring a specific precursor-to-product ion transition. For 5-Hydroxy Rosiglitazone, the protonated molecule [M+H]⁺ is selected as the precursor ion, and a characteristic fragment ion is monitored as the product ion. A validated method reported the MRM transition of m/z 374.1→151.1 for p-hydroxy rosiglitazone. nih.gov Deuterated analogues, such as rosiglitazone-d3, are often used as internal standards to ensure accuracy. nih.gov These LC-MS/MS methods are known for their rapid run times, often as short as 2.5 minutes per sample, and high sensitivity, with lower limits of quantification (LLOQ) reaching 1 ng/mL in human plasma. nih.gov

Table 1: Example of LC-MS/MS Parameters for this compound Quantification

| Parameter | Condition | Source |

|---|---|---|

| Analyte | p-Hydroxy Rosiglitazone | nih.gov |

| Internal Standard | Rosiglitazone-d3 | nih.gov |

| Biological Matrix | Human Plasma | nih.gov |

| Sample Preparation | Protein Precipitation with Acetonitrile | nih.gov |

| LC Column | Luna C18 (100 mm x 2.0 mm, 3 µm) | nih.gov |

| Mobile Phase | Acetonitrile and 0.1% Formic Acid (60:40, v/v) | nih.gov |

| Flow Rate | 0.2 mL/min | nih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI) | nih.gov |

| MS/MS Transition | m/z 374.1 → 151.1 | nih.gov |

| Linear Range | 1-25 ng/mL | nih.gov |

| LLOQ | 1 ng/mL | nih.gov |

High-Resolution Mass Spectrometry (HRMS) for Metabolite Quantification

High-Resolution Mass Spectrometry (HRMS), particularly techniques like Liquid Chromatography-Quadrupole Time-of-Flight (LC-Q-TOF), has emerged as a powerful tool for quantitative bioanalysis. tandfonline.com HRMS offers high sensitivity and the advantage of acquiring full-scan data, which is beneficial for metabolite identification and quantification, sometimes even without the need for authentic metabolite standards. tandfonline.comresearchgate.net

Direct quantification using HRMS follows a conventional approach where a calibration curve is constructed using an authentic reference standard of this compound. tandfonline.com This method provides the most accurate and reliable concentration data. In a study analyzing this compound in rat plasma via LC-Q-TOF, a direct quantification approach was successfully implemented. tandfonline.com This strategy is the gold standard for quantitative bioanalysis, ensuring that the measurements are traceable to a certified reference material.

In drug discovery and early development, authentic standards for metabolites like this compound may not always be available. researchgate.net In such cases, indirect or semi-quantitative methods using HRMS are employed. tandfonline.com One such strategy involves using the calibration curve of the parent drug, Rosiglitazone, to estimate the concentration of the metabolite. tandfonline.com This initial estimation assumes that the mass spectrometric response of the metabolite is similar to that of the parent drug, which is often not the case. researchgate.net

To improve the accuracy of this indirect approach, a correction factor can be applied. tandfonline.com This factor is determined by comparing the slope of the calibration curve of the parent drug to that of the metabolite (SP/SM), established in preliminary experiments where both standards are available. tandfonline.com For Rosiglitazone and this compound, the ratio of their calibration curve slopes was experimentally determined to be 2.09. tandfonline.com By applying this correction factor to the concentrations initially calculated from the parent drug's curve, a more accurate quantification of the metabolite can be achieved. tandfonline.com Studies have shown that the concentrations of this compound determined by this indirect method with a correction factor were highly comparable (within ±8%) to those obtained by direct quantification. tandfonline.com

Table 2: Comparison of Direct and Indirect Quantification via HRMS

| Quantification Strategy | Description | Key Finding | Source |

|---|---|---|---|

| Direct Quantification | Uses an authentic standard of this compound to create a calibration curve for concentration measurement. | Considered the most accurate method for bioanalysis. | tandfonline.com |

| Indirect Quantification | Uses the parent drug (Rosiglitazone) calibration curve to semi-quantify the metabolite, then applies a correction factor. | Concentrations were within ±8% of the direct method after applying a correction factor of 2.09. | tandfonline.com |

High-Performance Liquid Chromatography (HPLC) with Specialized Detection Modalities (e.g., UV, Fluorescence)

While LC-MS/MS is highly prevalent, High-Performance Liquid Chromatography (HPLC) coupled with other detectors like Ultraviolet (UV) or fluorescence detectors also serves as a viable analytical option. researchgate.netresearchgate.net These methods can be robust and cost-effective for certain applications.

HPLC with fluorescence detection is particularly noteworthy due to its high sensitivity for fluorescent compounds. researchgate.netcapes.gov.br Rosiglitazone and its metabolites can be detected using fluorescence with an excitation wavelength of 247 nm and an emission wavelength of 367 nm. researchgate.netcapes.gov.br This method has been validated for the determination of Rosiglitazone in plasma and can be applied to its hydroxylated metabolites. capes.gov.br The sensitivity of fluorescence detection can be significantly higher than UV detection, with reported lower limits of quantitation for Rosiglitazone as low as 1 ng/mL. researchgate.net

HPLC with UV detection is another common technique. A method for the simultaneous determination of Rosiglitazone and its metabolites in microsomal fractions used UV detection at 245 nm. capes.gov.br While generally less sensitive than fluorescence or mass spectrometry, HPLC-UV methods are straightforward and suitable for in vitro studies where analyte concentrations may be higher. researchgate.netcapes.gov.br

Table 3: HPLC Methods for Rosiglitazone and its Metabolites

| Detection Modality | Wavelengths | Application Example | Source |

|---|---|---|---|

| Fluorescence | Excitation: 247 nm, Emission: 367 nm | Determination of Rosiglitazone in human and sheep plasma. | researchgate.netcapes.gov.br |

| UV | 245 nm | Simultaneous determination of Rosiglitazone and its metabolites in rat liver microsomal fractions. | capes.gov.br |

| UV | 235 nm | Simultaneous determination of Rosiglitazone and Glimepiride in human plasma. | researchgate.net |

Bioanalytical Method Validation for Preclinical and Clinical Sample Analysis

The validation of bioanalytical methods is a critical regulatory requirement to ensure that the method is reliable and reproducible for its intended use, which is the quantification of drugs and their metabolites in biological matrices. au.dkaustinpublishinggroup.com The validation process demonstrates the performance characteristics of the method and is guided by regulatory agencies like the U.S. Food and Drug Administration (FDA) and principles from the International Council for Harmonisation (ICH). au.dkeuropa.eu

Key validation parameters include selectivity, accuracy, precision, linearity, range, recovery, and stability. austinpublishinggroup.comomicsonline.org

Selectivity: The method must be able to differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous substances or other metabolites. nih.goveuropa.eu

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the repeatability of the results. austinpublishinggroup.com For this compound, a validated LC-MS/MS method demonstrated accuracy between 93.3% and 112.3%, with a coefficient of variation for precision of less than 14.4%. nih.gov Regulatory guidelines typically require accuracy to be within ±15% (±20% at the LLOQ) and precision (CV%) not to exceed 15% (20% at the LLOQ). austinpublishinggroup.com

Linearity and Range: The method should produce results that are directly proportional to the concentration of the analyte over a specified range. omicsonline.org A linear range of 1-25 ng/mL was established for this compound in human plasma. nih.gov

Lower Limit of Quantification (LLOQ): This is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. austinpublishinggroup.com For this compound, an LLOQ of 1 ng/mL has been achieved. nih.gov

Recovery: The extraction efficiency of the analytical method is determined by comparing the analyte response in a pre-extracted sample to that of a post-extracted sample. Mean extraction recovery for similar compounds has been reported to be over 90%. nih.govresearchgate.net

Stability: The stability of the analyte in the biological matrix must be evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles and long-term storage. capes.gov.braustinpublishinggroup.com

Successful validation ensures that the analytical method generates reliable data for pharmacokinetic assessments in both preclinical and clinical studies. nih.govresearchgate.net

Table 4: Compound Names Mentioned in the Article

| Compound Name | |

|---|---|

| This compound | |

| Rosiglitazone | |

| Rosiglitazone-d3 | |

| Acetonitrile | |

| Formic Acid |

Toxicological and Safety Implications of 5 Hydroxy Rosiglitazone

Evaluation of Metabolite-Specific Toxicities

Direct and comprehensive toxicological evaluation of 5-Hydroxy Rosiglitazone (B1679542) is limited in publicly available literature. Most toxicity studies focus on the parent compound, rosiglitazone. However, some specific assessments of the metabolite have been conducted.

One of the major metabolites of rosiglitazone is para-hydroxy-sulphate (5-hydroxy rosiglitazone sulfate). europa.eueuropa.eu This metabolite has been evaluated for genotoxicity. In a standard Ames test, this compound sulfate (B86663) was found to be non-genotoxic. In contrast, the parent drug, rosiglitazone, has demonstrated genotoxic activity in some in vivo studies. eco-vector.comresearchgate.net The broader toxicological profile, including in vitro cytotoxicity in various cell lines, is not extensively detailed for this compound in the reviewed literature.

| Compound | Test | Result | Reference |

|---|---|---|---|

| This compound Sulfate | Ames Test | Negative | nih.gov |

| Rosiglitazone | in vivo Genotoxicity Studies | Positive | eco-vector.comresearchgate.net |

Contribution to Overall Adverse Event Profiles of Rosiglitazone

The adverse event profile of rosiglitazone is characterized by several key concerns, including fluid retention, heart failure, and an increased risk of myocardial ischemic events and bone fractures. nih.govaapharma.cawikipedia.orgnih.goveuropa.eu

Fluid Retention and Heart Failure: Rosiglitazone can cause dose-dependent fluid retention, which may precipitate or worsen congestive heart failure. europa.euaapharma.ca This effect is a significant concern, and the incidence of heart failure has been observed to be higher in patients using rosiglitazone, particularly in combination with insulin (B600854) or in elderly patients. europa.eueuropa.euwikipedia.org

Myocardial Ischemia: A retrospective analysis of numerous clinical studies indicated that treatment with rosiglitazone may be associated with an increased risk of myocardial ischemic events. europa.eu This has been a major point of controversy and regulatory scrutiny for the drug. wikipedia.orgnih.gov

Hepatotoxicity: While rosiglitazone is not associated with the same level of hepatotoxicity as troglitazone, rare cases of hepatocellular injury have been reported. nih.gov In clinical trials, the incidence of elevated liver enzymes (ALT greater than three times the upper limit of normal) was low and comparable to placebo. europa.eueuropa.eu However, cases of severe, and in very rare instances fatal, hepatic dysfunction have been identified in post-marketing surveillance. europa.eu

Bone Fractures: Long-term studies have shown an increased incidence of bone fractures, particularly in female patients taking rosiglitazone. europa.eueuropa.eu The fractures were most commonly reported in the upper limbs and distal lower limbs. europa.eu

Weight Gain: Dose-related weight gain is a common adverse event associated with rosiglitazone therapy. aapharma.caeuropa.eu This is believed to be partly due to fluid retention and an increase in subcutaneous fat. aapharma.ca

The direct link between this compound and these specific adverse events is not clearly established in the available literature. Given that it is a major metabolite, understanding its intrinsic activity and potential toxicity is crucial for a complete picture of rosiglitazone's safety profile. europa.eueuropa.eueuropa.eu

| Adverse Event | Description | References |

|---|---|---|

| Fluid Retention & Heart Failure | Dose-dependent fluid retention, may exacerbate or precipitate congestive heart failure. Higher incidence observed, especially with insulin. | europa.eueuropa.euaapharma.cawikipedia.org |

| Myocardial Ischemia | Associated with an increased risk of myocardial ischemic events in some analyses. | nih.goveuropa.eu |

| Hepatotoxicity | Rare reports of hepatocellular injury and hepatic dysfunction. | europa.eunih.gov |

| Bone Fractures | Increased incidence observed in long-term studies, particularly in women. | europa.eueuropa.eu |

| Weight Gain | Dose-related weight gain is a common adverse effect. | aapharma.caeuropa.eu |

Assessment of Oxidative Stress and Mitochondrial Dysfunction Markers

There is a significant body of research demonstrating that the parent compound, rosiglitazone, can induce oxidative stress and mitochondrial dysfunction, particularly at supratherapeutic concentrations. europa.eunih.govnih.gov However, specific studies assessing these markers directly for this compound are not prominent in the reviewed scientific literature. The findings related to rosiglitazone provide a critical framework for potential toxicological mechanisms that could be investigated for its metabolites.

Studies in mouse hearts have shown that rosiglitazone can cause cardiotoxicity through a mechanism involving oxidative stress-induced mitochondrial dysfunction, which appears to be independent of its primary pharmacological target, PPARγ. europa.eunih.govnih.gov Key findings from these studies on rosiglitazone include:

Increased Production of Reactive Oxygen Species (ROS): Rosiglitazone was found to increase the production of superoxide (B77818) (O₂⁻) from mitochondrial complexes I and III. europa.eunih.gov

Depletion of Antioxidant Defenses: Treatment with rosiglitazone led to a decrease in glutathione (B108866) (GSH) content and inhibited the activity of superoxide dismutase (SOD), a crucial antioxidant enzyme. europa.eunih.gov

Increased Oxidative Damage Markers: The levels of markers for oxidative damage to lipids (malondialdehyde, MDA) and DNA (8-hydroxy-2-deoxyguanosine, 8-OHdG) were increased in mitochondria following rosiglitazone exposure. europa.eunih.govresearchgate.net

Mitochondrial Dysfunction: Rosiglitazone caused mitochondrial dysfunction, evidenced by decreased respiration rate and reduced activities of mitochondrial complexes I and IV. nih.govnih.gov This leads to myocardial energy deficiency. nih.govnih.gov

These effects highlight a clear pathway for rosiglitazone-induced toxicity. Whether this compound shares these properties and contributes to oxidative stress and mitochondrial damage is a critical question that requires direct experimental evaluation.

| Category | Marker | Effect of Rosiglitazone | References |

|---|---|---|---|

| ROS Production | Superoxide (O₂⁻) | Increased | europa.eunih.gov |

| Reactive Oxygen Species (ROS) | Increased | europa.eunih.gov | |

| Antioxidant Defense | Glutathione (GSH) | Decreased | europa.eunih.gov |

| Superoxide Dismutase (SOD) | Inhibited | europa.eunih.gov | |

| Oxidative Damage | Malondialdehyde (MDA) | Increased | europa.eunih.govresearchgate.net |

| 8-hydroxy-2-deoxyguanosine (8-OHdG) | Increased | europa.eunih.govresearchgate.net | |

| Mitochondrial Function | Mitochondrial Respiration Rate | Decreased | nih.govnih.gov |

| Complex I & IV Activity | Decreased | nih.govnih.gov |

Drug Drug Interaction Studies Involving 5 Hydroxy Rosiglitazone Metabolic Pathways

Modulation of Cytochrome P450 Enzyme Activity by Co-administered Agents

The enzymatic pathway responsible for producing 5-Hydroxy Rosiglitazone (B1679542) is highly susceptible to modulation by other drugs that inhibit or induce CYP2C8. The significant reliance on CYP2C8 for Rosiglitazone's metabolism means that co-administration with agents that alter this enzyme's function can lead to clinically relevant interactions. nih.gov

In vitro studies have identified several compounds that inhibit the formation of Rosiglitazone's metabolites. Trimethoprim (B1683648), an anti-infective drug, acts as a selective, competitive inhibitor of CYP2C8-mediated Rosiglitazone metabolism. capes.gov.brpharmgkb.org Research using human liver microsomes determined its apparent inhibitory constant (K_i) for Rosiglitazone para-hydroxylation to be 29 µM and its half-maximal inhibitory concentration (IC50) to be 54.5 µM. capes.gov.brpharmgkb.org Similarly, 13-cis retinoic acid, another CYP2C8 inhibitor, has been shown to inhibit Rosiglitazone's para-hydroxylation. nih.gov In contrast, sulfaphenazole, a selective inhibitor of CYP2C9, causes only limited inhibition of this metabolic pathway, confirming the minor role of CYP2C9. nih.gov

Conversely, the activity of CYP2C8 can be increased by co-administered inducing agents. Rifampicin (B610482), a well-known potent inducer of several CYP enzymes, has been shown to induce CYP2C8, leading to a significant acceleration of Rosiglitazone metabolism. europa.eueuropa.euresearchgate.net Other potential inducers include phenytoin, carbamazepine, and phenobarbital. europa.eu

Rosiglitazone itself can also modulate P450 activity, acting as a moderate inhibitor of CYP2C8 (IC50 = 18 μM) and a weak inhibitor of CYP2C9 (IC50 = 50 μM). europa.eunih.gov This suggests a potential for Rosiglitazone to affect the metabolism of other drugs cleared by these enzymes.

| Co-Administered Agent | Mechanism | Target Enzyme(s) | In Vitro Findings (IC50/Ki) | Source |

|---|---|---|---|---|

| Gemfibrozil (B1671426) | Inhibition | CYP2C8 | Potent Inhibitor | europa.eueuropa.eu |

| Trimethoprim | Competitive Inhibition | CYP2C8 | IC50 = 54.5 µM; Ki = 29 µM | capes.gov.brpharmgkb.org |

| Rifampicin | Induction | CYP2C8 | Potent Inducer | europa.euresearchgate.net |

| Ketoconazole (B1673606) | Inhibition | CYP2C8, CYP3A4 | Inhibitor | nih.govnih.gov |

| Fluvoxamine (B1237835) | Weak Inhibition | CYP2C8 | Weak Inhibitor | nih.gov |

| 13-cis Retinoic Acid | Inhibition | CYP2C8 | Inhibitor | nih.gov |

| Sulfaphenazole | Weak Inhibition | CYP2C9 | Limited inhibition (<30%) | nih.gov |

Impact on the Pharmacokinetics and Efficacy of Concomitant Therapies

The modulation of CYP2C8 activity by co-administered drugs directly translates into significant alterations in the pharmacokinetics of Rosiglitazone, which can affect its efficacy and safety profile. pharmgkb.org

Inhibition of CYP2C8 leads to decreased metabolism of Rosiglitazone, resulting in higher plasma concentrations and prolonged exposure. The co-administration of gemfibrozil (a potent CYP2C8 inhibitor) with Rosiglitazone leads to a twofold, or 127%, increase in the Rosiglitazone area under the plasma concentration-time curve (AUC). europa.eufda.gov The selective CYP2C8 inhibitor trimethoprim has been shown to increase the plasma AUC of Rosiglitazone by 31% and extend its elimination half-life by 27%. capes.gov.brpharmgkb.org This interaction also led to a 22% reduction in the AUC ratio of the para-O-sulphate metabolite to the parent Rosiglitazone, directly indicating a reduction in the formation of 5-Hydroxy Rosiglitazone. capes.gov.brpharmgkb.org Other inhibitors like ketoconazole and fluvoxamine have been found to increase Rosiglitazone's AUC by 47% and a more moderate 21%, respectively. nih.gov

In stark contrast, the induction of CYP2C8 by rifampicin significantly enhances Rosiglitazone's clearance. Studies have shown that co-administration of rifampicin resulted in a 65-66% decrease in the plasma AUC of Rosiglitazone and shortened its elimination half-life from 3.9 to 1.5 hours. europa.euresearchgate.net This interaction could potentially decrease the efficacy of Rosiglitazone due to sub-therapeutic plasma levels.

While Rosiglitazone is the object of these interactions, it can also be the perpetrator. As a moderate inhibitor of CYP2C8 and a weak inhibitor of CYP2C9, Rosiglitazone has the potential to affect the pharmacokinetics of other drugs metabolized by these pathways, such as paclitaxel (B517696) (a CYP2C8 substrate) or warfarin (B611796) (a CYP2C9 substrate). nih.govvulcanchem.com However, one in vivo study indicated that Rosiglitazone does not significantly interact with CYP2C9 substrates. europa.eu

| Co-Administered Agent | Effect on Rosiglitazone | Change in AUC | Change in Half-Life (t1/2) | Source |

|---|---|---|---|---|

| Gemfibrozil | Inhibitor | ↑ 127% (twofold) | ↑ Prolonged from 3.6h to 7.6h | nih.govfda.gov |

| Rifampicin | Inducer | ↓ 66% | ↓ Decreased from 3.9h to 1.5h | europa.euresearchgate.net |

| Trimethoprim | Inhibitor | ↑ 31% | ↑ 27% (from 3.3h to 4.2h) | capes.gov.brpharmgkb.org |

| Ketoconazole | Inhibitor | ↑ 47% | Not specified | nih.gov |

| Fluvoxamine | Inhibitor | ↑ 21% | ↑ 38% | nih.gov |

| Amlodipine (in rats, multiple doses) | Inducer/Complex | ↓ 36% | Not significantly changed | biomolther.orgbiomolther.org |

Compound Names Mentioned in this Article:

this compound

Amlodipine

Carbamazepine

Fluvoxamine

Gemfibrozil

Ketoconazole

N-desmethyl rosiglitazone

Paclitaxel

para-hydroxy rosiglitazone

Phenobarbital

Phenytoin

Retinoic Acid

Rifampicin

Rosiglitazone

Sulfaphenazole

Trimethoprim

Warfarin

Translational Research and Future Perspectives on 5 Hydroxy Rosiglitazone

Role in Disease Pathophysiology Beyond Type 2 Diabetes Mellitus

While the primary therapeutic application of rosiglitazone (B1679542) has been in the management of type 2 diabetes mellitus (T2DM), emerging research suggests that its metabolites, including 5-hydroxy rosiglitazone, may have roles in the pathophysiology of other diseases. researchgate.netnih.govpharmaffiliates.comiarc.fr The parent compound, rosiglitazone, is known for its anti-inflammatory effects, which are not solely limited to its insulin-sensitizing properties. nih.govpharmaffiliates.comdrugbank.com These effects are mediated through the activation of peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that regulates inflammation and lipid metabolism. nih.govdrugbank.complos.org

The anti-inflammatory properties of rosiglitazone have been observed in various conditions beyond T2DM. For instance, studies have shown its potential in ameliorating inflammation in cardiovascular disease and certain types of cancer. plos.orgnih.govnih.gov Rosiglitazone has been found to inhibit the production of inflammatory cytokines and reduce markers of inflammation such as C-reactive protein (CRP) and interleukin-6 (IL-6). nih.govnih.gov Given that this compound is a major metabolite, it is plausible that it contributes to these anti-inflammatory effects, although direct evidence is still being investigated.

Furthermore, research into the role of PPARγ agonists in neurodegenerative diseases like Alzheimer's disease has shown some promise. drugbank.comnih.gov Rosiglitazone has been observed to attenuate pathological hallmarks and improve cognitive function in preclinical models of Alzheimer's. nih.gov The potential for this compound to contribute to these neuroprotective effects warrants further investigation, especially considering its presence in the body following rosiglitazone administration.

The involvement of rosiglitazone and its metabolites may also extend to certain cancers. Some studies suggest that PPARγ agonists can inhibit the proliferation of cancer cells and induce apoptosis. plos.orgnih.govresearchgate.net For example, rosiglitazone has been shown to inhibit the growth of adrenocortical carcinoma and colon cancer cells in vitro. plos.orgnih.gov The contribution of this compound to these potential anti-cancer effects is an active area of research.

Opportunities for Biomarker Development and Therapeutic Monitoring

The measurement of this compound and other metabolites offers significant opportunities for biomarker development and therapeutic monitoring. Monitoring the levels of rosiglitazone and its metabolites can provide insights into an individual's metabolic profile and how they are responding to treatment.

The ratio of parent drug to its metabolites, such as this compound, can serve as a biomarker for the activity of the metabolizing enzymes, primarily cytochrome P450 2C8 (CYP2C8). pharmgkb.org Variations in CYP2C8 activity, due to genetic polymorphisms or drug-drug interactions, can lead to significant differences in drug exposure and, consequently, therapeutic and adverse effects. Monitoring these ratios could help in personalizing rosiglitazone therapy to optimize efficacy and minimize risks. vulcanchem.com

Furthermore, specific metabolites may be associated with particular therapeutic outcomes or adverse events. For instance, while data is still emerging, it is conceivable that certain metabolite profiles could be linked to the cardiovascular risks that have been a concern with rosiglitazone. vulcanchem.comnih.gov Identifying such associations could lead to the development of biomarkers to predict which patients are more likely to experience adverse effects, allowing for more informed clinical decision-making.

The development of sensitive and specific analytical methods to quantify this compound and other metabolites in biological matrices like plasma and urine is crucial for their use as biomarkers. nih.gov These methods can be employed in clinical studies to correlate metabolite levels with clinical endpoints, thereby validating their utility in therapeutic monitoring.

Structure-Activity Relationship (SAR) Studies of Hydroxylated Analogs

Hydroxylation, a key metabolic pathway for rosiglitazone, can significantly alter a compound's properties, including its potency, selectivity, and pharmacokinetic profile. pharmgkb.orgresearchgate.net The position of the hydroxyl group can influence how the molecule interacts with its target, in this case, the PPARγ receptor. By synthesizing and testing a series of hydroxylated analogs, researchers can map out the key structural features required for optimal activity. oncodesign-services.comdrugdesign.org

For example, comparing the binding affinity and functional activity of this compound with other hydroxylated metabolites and the parent compound can reveal the importance of the hydroxylation site. researchgate.net These studies can help to determine whether the metabolites are more or less active than rosiglitazone itself. One major metabolite, a para-hydroxy-sulphate, has demonstrated high affinity for human PPARγ and significant potency in a glucose tolerance assay in mice, though its clinical relevance is not fully elucidated. europa.eu

Innovative Approaches for Metabolite-Focused Drug Design

The recognition that metabolites can be pharmacologically active has led to innovative approaches in drug design that focus specifically on these compounds. Metabolite-focused drug design aims to leverage the favorable properties of active metabolites to develop new therapeutic agents.

One approach is to design "soft drugs" that are intentionally designed to be metabolized to a specific active metabolite in a controlled and predictable manner. This can help to improve the therapeutic index of a drug by minimizing exposure to the parent compound, which might have undesirable off-target effects.

Another strategy involves "metabolite-based drug discovery," where active metabolites themselves are used as starting points for further optimization. acs.org If a metabolite like this compound is found to have a desirable activity profile, medicinal chemists can use it as a scaffold to design new analogs with improved properties. cas.org This could involve modifying the structure to enhance its potency, improve its pharmacokinetic properties, or reduce its potential for adverse effects.

Advanced analytical techniques, such as high-resolution mass spectrometry and metabolomics, are playing a crucial role in these innovative approaches. researchgate.netacs.org These technologies allow for the comprehensive identification and quantification of drug metabolites, providing the necessary information to guide metabolite-focused drug design efforts. researchgate.net Furthermore, computational modeling and quantitative structure-activity relationship (QSAR) studies can be used to predict the activity and properties of designed metabolites, accelerating the drug discovery process. oncodesign-services.comresearchgate.net

Preclinical and Clinical Relevance of Metabolite Activity to Therapeutic Outcomes

In preclinical studies, evaluating the pharmacological activity of major metabolites is a critical step in the drug development process. oup.com This includes assessing their binding affinity to the target receptor, their functional activity in cell-based assays, and their effects in animal models of disease. For rosiglitazone, preclinical data on the activity of its metabolites helps to build a more complete picture of its mechanism of action.

Clinically, the presence of active metabolites can have several implications. If a metabolite is a major contributor to the therapeutic effect, variations in its formation due to genetic factors or drug interactions can lead to variability in patient response. vulcanchem.com Conversely, if a metabolite is responsible for adverse effects, monitoring its levels could help to mitigate these risks.

Q & A

Q. What validated analytical methods are recommended for detecting and characterizing 5-Hydroxy Rosiglitazone in biological matrices?

To ensure reproducibility, researchers should employ high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) with isotope-labeled internal standards (e.g., this compound-d4, CAS 1246817-46-8) for precise quantification . Characterization should include fragmentation patterns, retention time alignment with reference standards, and validation per ICH guidelines (sensitivity, specificity, matrix effects). Cross-referencing with databases like NIST Chemistry WebBook ensures spectral accuracy .

Q. How should pharmacokinetic studies of this compound be designed to account for inter-species metabolic differences?

Use crossover studies with controlled dosing in preclinical models (e.g., rodents, primates) to compare hepatic metabolism and urinary excretion profiles. Include phase II metabolite analysis (e.g., sulfated forms like this compound Sulfate, CAS 288853-63-4) and validate assays using stable isotope dilution. Account for species-specific cytochrome P450 isoforms (e.g., CYP2C8 in humans) using enzyme induction/inhibition assays .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in this compound’s role in PPARγ-mediated signaling pathways?

Conflicting data on PPARγ activation (e.g., anti-inflammatory vs. pro-adipogenic effects) require context-specific models:

- Time-resolved assays : Compare early (24-hour) vs. sustained (7-day) exposure in adipocyte differentiation models .

- Epigenetic profiling : Use ATAC-seq/RNA-seq to map chromatin accessibility and transcriptional changes under varying doses (e.g., 1–10 μM) .

- Pathway inhibition : Co-administer PPARγ antagonists (e.g., GW9662) to isolate this compound-specific effects from endogenous signaling .

Q. How can researchers address discrepancies between in vitro and in vivo cardiometabolic toxicity profiles of this compound?

Discrepancies often arise from bioavailability differences. Mitigate this by:

- Tissue-specific pharmacokinetic modeling : Use physiologically based pharmacokinetic (PBPK) software to predict organ exposure levels.

- Multi-omics integration : Correlate plasma metabolite concentrations (via LC-MS) with cardiac RNA-seq data to identify threshold-driven toxicity markers .

- Controlled clinical meta-analysis : Re-analyze legacy rosiglitazone trial data (e.g., Nissen & Wolski, 2007) using Bayesian methods to assess confounding variables (e.g., diabetes severity) .

Q. What methodologies optimize the use of this compound as a biomarker in translational studies?

- Cohort stratification : Segment patient populations by CYP2C8 genotyping to control for metabolic variability.

- Longitudinal sampling : Collect serial plasma samples during therapeutic drug monitoring to establish exposure-response relationships.

- Machine learning : Train models on metabolomic datasets to predict this compound’s diagnostic utility in conditions like non-alcoholic steatohepatitis (NASH) .

Methodological Guidance

Q. How should researchers design studies to ensure reproducibility of this compound-related findings?

- Detailed supplemental protocols : Publish step-by-step synthesis, purification, and characterization data (e.g., NMR, HRMS) for novel derivatives .

- Open-data practices : Share raw mass spectrometry files in repositories like MetaboLights, annotated with ISA-TAB metadata .

- Negative controls : Include vehicle-treated cohorts and confirm metabolite stability under storage conditions (−80°C vs. freeze-thaw cycles) .

Q. What literature synthesis strategies are effective for contextualizing this compound within PPARγ research?

- Systematic reviews : Use PRISMA frameworks to aggregate preclinical and clinical studies, prioritizing peer-reviewed journals over non-indexed databases .

- Citation chaining : Track seminal papers (e.g., Nissen, 2007) via tools like Web of Science to identify conflicting or corroborative studies .

- Critical appraisal : Apply QUADAS-2 criteria to evaluate bias in pharmacokinetic studies .

Ethical and Safety Considerations

Q. What safety protocols are essential when handling this compound in laboratory settings?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.